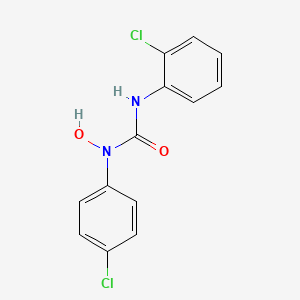![molecular formula C27H59NO3Si B14367226 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine CAS No. 94195-00-3](/img/structure/B14367226.png)
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine is a primary aliphatic amine that features a unique structure where the hydroxy group of 3-aminopropan-1-ol is replaced by a (2-ethylhexyl)oxy group . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine typically involves the reaction of 3-aminopropan-1-ol with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine undergoes various chemical reactions typical of primary amines, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine involves its ability to act as a nucleophile due to the presence of the primary amine group. This allows it to participate in various chemical reactions, forming stable complexes with metal ions and facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of 2-ethylhexyl groups.
3-aminopropyltriethoxysilane: Another related compound used in similar applications.
Uniqueness
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine is unique due to its specific (2-ethylhexyl)oxy groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
94195-00-3 |
|---|---|
Molekularformel |
C27H59NO3Si |
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
3-[tris(2-ethylhexoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C27H59NO3Si/c1-7-13-17-25(10-4)22-29-32(21-16-20-28,30-23-26(11-5)18-14-8-2)31-24-27(12-6)19-15-9-3/h25-27H,7-24,28H2,1-6H3 |
InChI-Schlüssel |
TXTKIYNSLAVSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CO[Si](CCCN)(OCC(CC)CCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


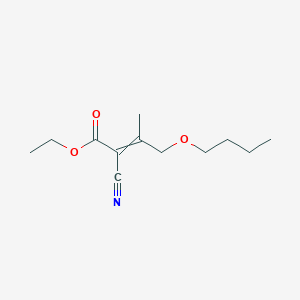
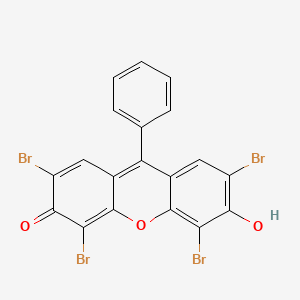
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
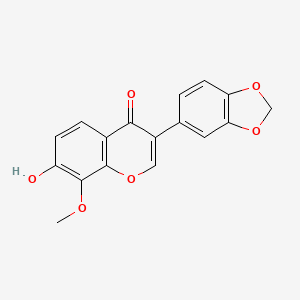
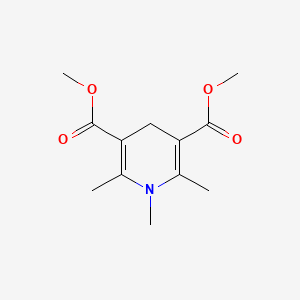
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
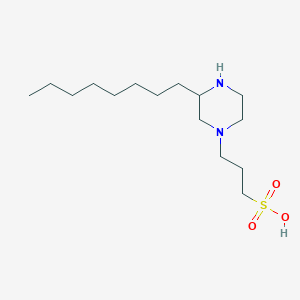

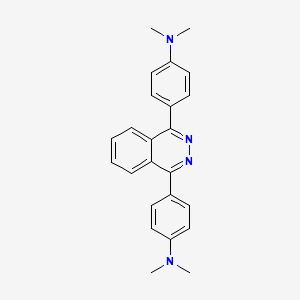
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
